(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C12H22N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of 4-methylpiperidine with piperidin-2-one in the presence of a reducing agent such as phenylsilane. The reaction is catalyzed by an iron complex, which promotes the formation and reduction of the imine intermediate, leading to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in bulk for use in pharmaceutical research and development .
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: Contains a chlorobenzene ring and exhibits similar biological activities.
(4-Methylpiperidin-1-yl)-p-tolyl-methanone: Another piperidine derivative with comparable chemical properties.
Uniqueness
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Biological Activity
(4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone, a compound featuring two piperidine rings, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.
Structural Overview
The compound has the molecular formula C12H23N2O and includes a ketone functional group. Its structure contributes to its interaction with various biological targets, making it a candidate for drug development in several therapeutic areas.
1. Antimicrobial Properties
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. In a study evaluating structure-activity relationships (SAR), compounds similar to this one showed promising results with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM against M. tuberculosis .
2. Anti-Cancer Activity
The compound has demonstrated anti-cancer properties across various studies. Specific derivatives have shown efficacy against leukemia and solid tumors. For instance, it was noted that piperidine derivatives can act as anti-leukemic agents, with some compounds achieving IC50 values between 13–22 µM in cancer cell lines .
3. Central Nervous System Effects
Piperidine derivatives are known for their effects on the central nervous system (CNS). Depending on dosage, these compounds can act as CNS stimulants or depressants. This duality suggests potential applications in treating mood disorders or neuropsychological conditions .
4. Anti-Tubercular Activity
The compound's structural analogs have been tested for anti-tubercular activity. A study reported that certain piperidine derivatives showed significant inhibition of M. tuberculosis, indicating potential for developing new anti-tubercular drugs .
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body:
- Receptor Binding : The compound has been shown to bind selectively to cannabinoid receptors, which may mediate some of its CNS effects .
- Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit key enzymes involved in bacterial metabolism, leading to its antimicrobial effects .
Case Study 1: Anti-Tubercular Activity
A high-throughput screening identified several piperidine derivatives with potent activity against M. tuberculosis. Among these, this compound exhibited an MIC comparable to established anti-tubercular agents, highlighting its potential as a lead compound for further development .
Case Study 2: Anti-Cancer Efficacy
In vitro studies demonstrated that the compound reduced cell viability in leukemia cell lines significantly more than controls. The observed IC50 values indicate that this compound could serve as a basis for developing new treatments for hematological malignancies .
Data Tables
Properties
Molecular Formula |
C12H22N2O |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone |
InChI |
InChI=1S/C12H22N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h10-11,13H,2-9H2,1H3 |
InChI Key |
ZDXLYSKUSYNTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.